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Allyl cyclohexanebutyrate

Flavor Chemistry Physicochemical Properties Formulation Stability

Allyl cyclohexanebutyrate (CAS 7493-65-4) is a synthetic fatty acid ester classified as a flavor and fragrance agent. It is a colorless liquid with a characteristic fatty, fruity, pineapple-like odor profile.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 7493-65-4
Cat. No. B1605724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl cyclohexanebutyrate
CAS7493-65-4
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCCC1CCCCC1
InChIInChI=1S/C13H22O2/c1-2-11-15-13(14)10-6-9-12-7-4-3-5-8-12/h2,12H,1,3-11H2
InChIKeySIIAEMSHVLJRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in ethanol, essential oils and flavour chemicals

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Allyl Cyclohexanebutyrate (CAS 7493-65-4) Technical Specifications and Profile


Allyl cyclohexanebutyrate (CAS 7493-65-4) is a synthetic fatty acid ester classified as a flavor and fragrance agent [1]. It is a colorless liquid with a characteristic fatty, fruity, pineapple-like odor profile . Its primary functional class is flavoring, where it is used to impart sweet-fruity, pineapple notes in various food and beverage applications [2]. The compound is recognized by major international food safety authorities, having been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [3]. It is approved for use in food by the U.S. FDA under 21 CFR 172.515 [4].

Allyl Cyclohexanebutyrate Procurement: Why Structural Analogs Cannot Be Interchanged


While allyl cyclohexanebutyrate belongs to a family of allyl esters used for fruity, pineapple-like notes, direct substitution with cheaper or more readily available analogs like allyl butyrate, allyl caproate, or allyl cyclohexanepropionate is not scientifically advisable. These compounds exhibit fundamentally different physicochemical properties that dictate their volatility, substantivity, and odor character, preventing a 'drop-in' replacement without compromising on a formulation's performance, stability, and regulatory compliance. The quantitative evidence detailed in Section 3 demonstrates that key parameters such as LogP, boiling point, and established usage levels form a unique profile for this specific compound .

Allyl Cyclohexanebutyrate vs. Alternatives: A Head-to-Head Quantitative Selection Guide


Allyl Cyclohexanebutyrate vs. Allyl Butyrate: Lower Volatility and Higher Substantivity

Allyl cyclohexanebutyrate exhibits significantly lower volatility compared to the smaller ester allyl butyrate, a key factor for flavor longevity in heated applications. Its boiling point is 283.2 °C at 760 mmHg, substantially higher than that of allyl butyrate, which is reported as 142 °C [1] or 147.3 °C at the same pressure. This difference of over 136 °C in boiling point translates to a much higher enthalpy of vaporization (52.2 kJ/mol vs. 38.4 kJ/mol for allyl butyrate ), meaning allyl cyclohexanebutyrate is more resistant to evaporation and thermal degradation, providing a longer-lasting flavor profile in baked goods and confectionery.

Flavor Chemistry Physicochemical Properties Formulation Stability

Allyl Cyclohexanebutyrate vs. Allyl Cyclohexanepropionate: Hydrophobicity and Matrix Partitioning

The partition coefficient (LogP) is a critical determinant of a flavor compound's behavior in multi-phase food systems (e.g., emulsions, beverages). Allyl cyclohexanebutyrate has a measured LogP of 4.65 , which is higher than that of its direct structural analog, allyl cyclohexanepropionate, which has an experimental LogP of 4.276 at 20 °C . This difference of approximately 0.37 logP units indicates that allyl cyclohexanebutyrate is significantly more lipophilic, leading to different partitioning between oil and water phases in a product matrix. This directly impacts flavor release, taste threshold, and the amount needed to achieve a desired sensory intensity.

Hydrophobicity LogP Flavor Encapsulation

Allyl Cyclohexanebutyrate vs. Allyl Cyclohexanepropionate: Regulatory Usage Ceilings

Regulatory usage levels, established by FEMA based on safety and organoleptic effectiveness, provide a quantitative basis for choosing one flavor ingredient over another. For baked goods, the recommended maximum usage level for allyl cyclohexanebutyrate is 3.8 mg/kg [1]. In contrast, the FEMA-recommended level for allyl cyclohexanepropionate in baked goods is higher, at 7.1 mg/kg [2]. This difference—allyl cyclohexanebutyrate being effective at nearly half the concentration—indicates a higher flavor potency or a different sensory efficiency, allowing for lower inclusion rates. This can lead to a significant cost-in-use advantage despite a potentially higher per-kilogram price.

Food Safety FEMA GRAS Regulatory Compliance

Allyl Cyclohexanebutyrate vs. Allyl Caproate: Water Solubility and Formulation Character

Water solubility is a critical parameter for flavor compounds, whether they need to be dissolved in an aqueous phase or be easily emulsified. Allyl cyclohexanebutyrate has an estimated water solubility of 2.24 mg/L at 25 °C [1], which is more than an order of magnitude lower than the reported solubility of its common fruity analog, allyl caproate (allyl hexanoate), which is practically insoluble but with significantly different behavior [2]. This extremely low solubility of allyl cyclohexanebutyrate makes it particularly well-suited for applications where a stable, oil-phase flavor is required, preventing leaching into aqueous phases that can alter taste perception or cause stability issues.

Solubility Aqueous Formulations Flavor Stability

Allyl Cyclohexanebutyrate: Best-Fit Industrial Application Scenarios


Heat-Stable Bakery and Confectionery Flavor

The high boiling point (283.2 °C at 760 mmHg) and low vapor pressure of allyl cyclohexanebutyrate make it an ideal candidate for flavoring systems in baked goods and confectionery products that undergo high-temperature processing. Its lower volatility, compared to analogs like allyl butyrate, ensures a higher percentage of the flavor agent survives the baking or extrusion process, providing a more consistent and prolonged pineapple-like final note . Its regulatory approval (FEMA 2024) and defined usage ceiling of 3.8 mg/kg in baked goods facilitate straightforward compliance and cost-effective use at low concentrations [1].

Fat-Phase and Oil-Based Flavor Systems

The compound's high logP (4.65) and extremely low water solubility (2.24 mg/L) dictate its preferential partitioning into the lipid phase of emulsions and fat-based products like fillings, creams, and chocolate coatings . This property can be exploited to create a controlled flavor release profile, where the taste is released upon consumption of the fatty matrix. This targeted solubility profile differentiates it from more polar alternatives, making it the scientifically sound choice for oil-based tropical fruit flavor systems.

Low-Dosage High-Impact Liquid Flavoring Concentrates

For the creation of potent flavor concentrates for beverages and cold dairy products, the lower FEMA usage levels of allyl cyclohexanebutyrate (e.g., 1.0 mg/kg in soft drinks) indicate a high sensory potency compared to structural analogs like allyl cyclohexanepropionate . This allows manufacturers to produce concentrated liquid flavors that require a smaller weight-in-use of synthetic ingredient, reducing freight, storage, and per-unit production costs while maintaining a robust, characteristic 'sweet-fruity, pineapple' flavor [1].

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